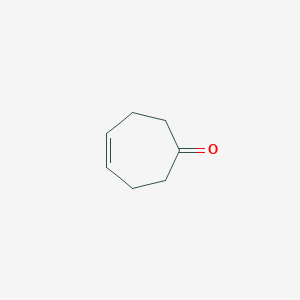
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Vue d'ensemble
Description
what is 'Methyl 4-benzyl-5-oxomorpholine-3-carboxylate'? this compound is an organic compound that is a derivative of morpholine, an organic heterocyclic compound. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. the use of 'this compound' this compound can be used as an intermediate in the synthesis of certain pharmaceuticals and other organic compounds. It can also be used in the production of dyes, pesticides, and other chemical products. Additionally, it can be used as a catalyst in organic reactions. the chemistry of 'this compound' this compound is an organic compound with the molecular formula C19H21NO4. It is a white crystalline solid and is soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide. The compound is formed by the condensation reaction of 4-benzyl-5-oxomorpholine with methyl 3-carboxybenzoate. The compound contains an amine group, an ester group, and a carboxyl group. The amine group is formed by the nitrogen atom of the morpholine ring, which is bonded to the carbon atom of the benzyl group. The ester group is formed by the oxygen atom of the morpholine ring, which is bonded to the carbon atom of the methyl group. The carboxyl group is formed by the oxygen atom of the carboxybenzoate, which is bonded to the carbon atom of the carboxyl group. The compound can undergo a variety of reactions due to the presence of the functional groups. It can undergo nucleophilic substitution reactions, such as the reaction with hydroxide ions to form the corresponding this compound hydrochloride salt. It can also undergo redox reactions, such as the reaction with hydrogen peroxide to form the corresponding methyl 4-benzyl-5-oxomorpholine-3-carboxylic acid. the biochemical/physical effects of 'this compound' this compound is an organic compound used in the synthesis of pharmaceuticals and other compounds. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used as an insect repellent. The biochemical effects of this compound include its ability to inhibit the activity of enzymes involved in inflammation and oxidative stress. It can also reduce the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. The physical effects of this compound include its ability to reduce the size of tumors, inhibit the growth of cancer cells, and reduce the risk of heart disease. It can also reduce the risk of stroke and Alzheimer’s disease. the benefits of 'this compound' this compound is a chemical compound that has several potential benefits. It is an important intermediate in the synthesis of several pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer drugs. It can also be used in the manufacture of dyes, fragrances, and other industrial products. The compound has been studied for its potential anti-microbial and anti-inflammatory properties, as well as its ability to act as an antioxidant. Additionally, it has been studied for its potential to reduce inflammation in the lungs and to protect against damage from UV radiation. the related research of 'this compound' 1. Synthesis, Characterization, and Antimicrobial Activity of 4-Substituted 5-Oxomorpholine-3-carboxylates. 2. Synthesis and Antioxidant Evaluation of 4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid Derivatives. 3. Synthesis, Characterization and Antimicrobial Activity of 4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid Derivatives. 4. Synthesis, Characterization and Antifungal Activity of this compound. 5. Synthesis and Antimicrobial Activity of this compound Derivatives. 6. Synthesis and Antioxidant Activity of this compound. 7. Synthesis and Antioxidant Evaluation of this compound Derivatives. 8. Synthesis and Antimicrobial Activity of 4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid Derivatives. 9. Synthesis and Antimicrobial Activity of 4-Substituted 5-Oxomorpholine-3-Carboxylates. 10. Synthesis and Antifungal Activity of this compound Derivatives.
Applications De Recherche Scientifique
Synthesis and Bioactive Compound Development
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Research has shown its utility in creating new compounds for pharmaceutical interest. A notable example is the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed O–H and N–H carbene insertion (Trstenjak, Ilaš, & Kikelj, 2013). Another study focused on synthesizing factor Xa inhibitor rivaroxaban analogs with potential dual antithrombotic activity, highlighting the compound's role in the development of antithrombotic agents (Trstenjak, Ilaš, & Kikelj, 2013).
Chemoselective Reduction in Appetite Suppressant Synthesis
Chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives under various metal hydride reducing conditions has been explored for the unambiguous synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants. This process emphasizes the compound's role in synthesizing specific appetite suppressants (Brown & Foubister, 1989).
Crystal Structure Analysis and Potential Bioactive Agent
The compound has also been analyzed for its crystal structure and potential as a bioactive agent. A study involving the synthesis of 4-benzyl-5-oxomorpholine-3-carbamide included single crystal X-ray diffraction and various spectroscopic methods. The analysis revealed insights into its molecular geometry, electronic properties, and potential reactive sites, suggesting its application in various biological and chemical studies (Murthy et al., 2017).
Role in Synthesis of Polysubstituted Derivatives
The synthesis of polysubstituted 5-oxomorpholin-2-carboxylic acids, including transformations of the carboxylic group, was explored, highlighting the compound's utility in creating diverse molecular structures for potential pharmaceutical applications (Burdzhiev et al., 2014).
Mécanisme D'action
The mechanism of action of “Methyl 4-benzyl-5-oxomorpholine-3-carboxylate” is not clear from the available information. Its use in scientific research suggests that it may have specific interactions with biological systems, but further studies would be needed to confirm this.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543339 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106910-81-0 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106910-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
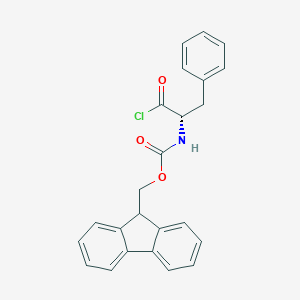
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
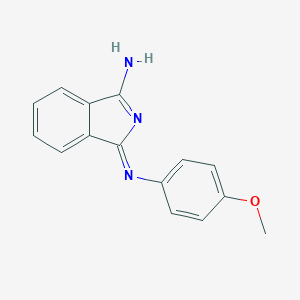


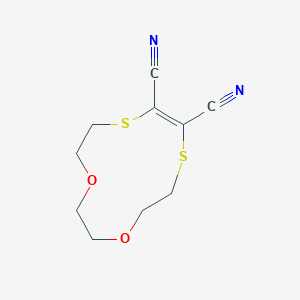
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
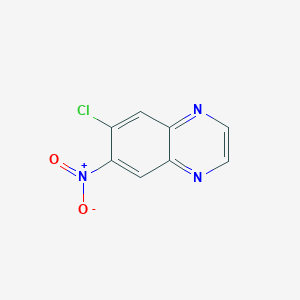

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
